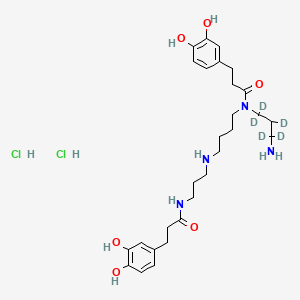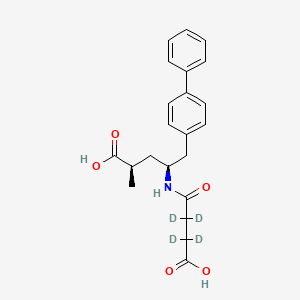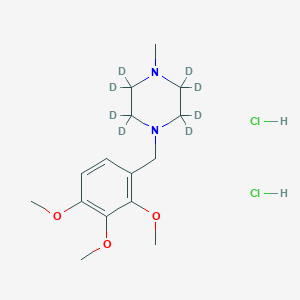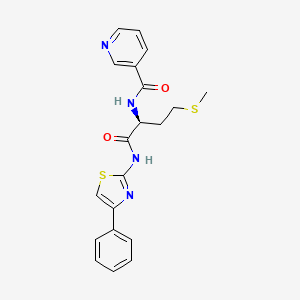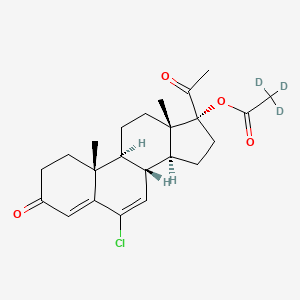
(3S,5R)-Fluvastatin-d7 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-Fluvastatin-d7 (sodium) is a deuterium-labeled version of fluvastatin, a synthetic drug from the class of statins. Statins are widely used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. The deuterium labeling in (3S,5R)-Fluvastatin-d7 (sodium) is used to study the metabolism and pharmacokinetics of fluvastatin in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-Fluvastatin-d7 (sodium) involves a seven-step procedure starting from aniline and [2H6] 2-bromopropane . The key steps include:
Formation of the indole ring: Aniline reacts with [2H6] 2-bromopropane to form the indole ring structure.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction.
Formation of the heptanoic acid chain: The heptanoic acid chain is formed through a series of reactions involving oxidation and reduction steps.
Deuterium labeling: Deuterium atoms are introduced at specific positions to achieve over 98% deuterium enrichment.
Industrial Production Methods
Industrial production of (3S,5R)-Fluvastatin-d7 (sodium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of deuterium-labeled reagents and catalysts is crucial for achieving the desired isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-Fluvastatin-d7 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are commonly used.
Major Products
The major products formed from these reactions include various derivatives of fluvastatin with modified functional groups, which can be used for further pharmacological studies.
Scientific Research Applications
(3S,5R)-Fluvastatin-d7 (sodium) has several scientific research applications:
Biology: Helps in understanding the biological pathways and interactions of fluvastatin in living organisms.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of fluvastatin.
Industry: Employed in the development of new statin drugs and formulations.
Mechanism of Action
(3S,5R)-Fluvastatin-d7 (sodium) exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The deuterium labeling does not alter the mechanism of action but allows for detailed study of the drug’s metabolism and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-Fluvastatin: The enantiomer of (3S,5R)-Fluvastatin, which has a higher therapeutic activity.
Lovastatin: Another statin used to lower cholesterol levels.
Simvastatin: A statin similar to fluvastatin but with different pharmacokinetic properties.
Uniqueness
(3S,5R)-Fluvastatin-d7 (sodium) is unique due to its deuterium labeling, which provides a valuable tool for studying the drug’s metabolism and pharmacokinetics in detail. This isotopic labeling allows researchers to track the drug’s behavior in biological systems more accurately compared to non-labeled versions.
Properties
Molecular Formula |
C24H25FNNaO4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1/i1D3,2D3,15D; |
InChI Key |
ZGGHKIMDNBDHJB-FXRWVFJKSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


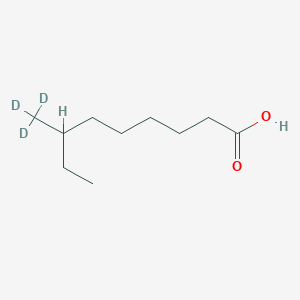
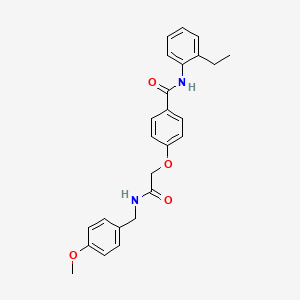
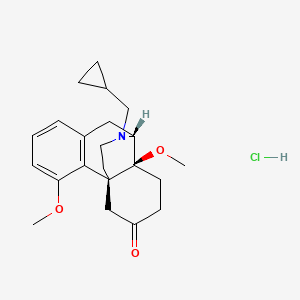

![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)
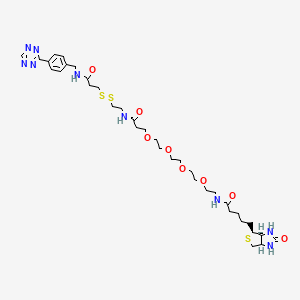
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)
